molecular formula C6H8O3S B145428 1-Acetylsulfanylcyclopropane-1-carboxylic acid CAS No. 128732-54-7

1-Acetylsulfanylcyclopropane-1-carboxylic acid

Cat. No. B145428
M. Wt: 160.19 g/mol
InChI Key: LSOBACJMMZBDGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetylsulfanylcyclopropane-1-carboxylic acid (ASCPC) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a cyclopropane derivative that contains a sulfur atom and an acetyl group. ASCPC has been synthesized through various methods, and its mechanism of action has been studied in detail.

Mechanism Of Action

The mechanism of action of 1-Acetylsulfanylcyclopropane-1-carboxylic acid involves the inhibition of certain enzymes, as mentioned earlier. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells by activating certain signaling pathways.

Biochemical And Physiological Effects

1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of cyclooxygenase-2 and lipoxygenase. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, 1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to have anti-oxidant properties, which can protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

1-Acetylsulfanylcyclopropane-1-carboxylic acid has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action has been studied in detail. Additionally, 1-Acetylsulfanylcyclopropane-1-carboxylic acid has been shown to have a wide range of potential applications in scientific research. However, there are also some limitations to using 1-Acetylsulfanylcyclopropane-1-carboxylic acid in lab experiments. Its solubility in water is limited, which can make it difficult to work with in certain experiments. Additionally, its effects on different cell types and organisms may vary, which can make it challenging to draw definitive conclusions about its potential applications.

Future Directions

There are several future directions for research on 1-Acetylsulfanylcyclopropane-1-carboxylic acid. One area of interest is its potential use in cancer therapy. Further studies are needed to determine the optimal dosage and administration of 1-Acetylsulfanylcyclopropane-1-carboxylic acid for cancer treatment. Additionally, more research is needed to understand the mechanism of action of 1-Acetylsulfanylcyclopropane-1-carboxylic acid in cancer cells. Another area of interest is the potential use of 1-Acetylsulfanylcyclopropane-1-carboxylic acid in the treatment of inflammatory diseases. Further studies are needed to determine the optimal dosage and administration of 1-Acetylsulfanylcyclopropane-1-carboxylic acid for reducing inflammation. Additionally, more research is needed to understand the long-term effects of 1-Acetylsulfanylcyclopropane-1-carboxylic acid on the body. Finally, there is a need for research on the potential use of 1-Acetylsulfanylcyclopropane-1-carboxylic acid in other scientific research fields, such as neuroscience and immunology.

Synthesis Methods

1-Acetylsulfanylcyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of ethyl 1-acetylsulfanyl-2-cyclopropanecarboxylate with sodium hydride and methyl iodide, and the reaction of ethyl 1-acetylsulfanyl-2-cyclopropanecarboxylate with sodium methoxide and methyl iodide. These methods have been optimized to yield high purity and yield of 1-Acetylsulfanylcyclopropane-1-carboxylic acid.

Scientific Research Applications

1-Acetylsulfanylcyclopropane-1-carboxylic acid has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory, anti-tumor, and anti-oxidant properties. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 and lipoxygenase. These enzymes are involved in the production of inflammatory mediators, and their inhibition by 1-Acetylsulfanylcyclopropane-1-carboxylic acid can lead to a reduction in inflammation. 1-Acetylsulfanylcyclopropane-1-carboxylic acid has also been studied for its potential use in cancer therapy. It has been shown to induce apoptosis in cancer cells, leading to their death.

properties

CAS RN

128732-54-7

Product Name

1-Acetylsulfanylcyclopropane-1-carboxylic acid

Molecular Formula

C6H8O3S

Molecular Weight

160.19 g/mol

IUPAC Name

1-acetylsulfanylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H8O3S/c1-4(7)10-6(2-3-6)5(8)9/h2-3H2,1H3,(H,8,9)

InChI Key

LSOBACJMMZBDGP-UHFFFAOYSA-N

SMILES

CC(=O)SC1(CC1)C(=O)O

Canonical SMILES

CC(=O)SC1(CC1)C(=O)O

synonyms

Cyclopropanecarboxylic acid, 1-(acetylthio)- (9CI)

Origin of Product

United States

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